Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Thiophene-2-carboxamido Group: This step may involve amide bond formation using reagents like ethyl isothiocyanate and thiophene-2-carbohydrazide.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown potential as an anti-inflammatory and anti-cancer agent . Its ability to interact with various biological targets makes it a valuable compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-cancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxylate share structural similarities.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylate and pyridazine-4-carboxamide.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and heterocyclic core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps:
-
Formation of the Chromene Moiety :
- React salicylaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form ethyl 2-oxo-2H-chromene-3-carboxylate.
-
Introduction of the Thieno[3,4-d]pyridazine Ring :
- The chromene derivative is reacted with hydrazine hydrate to produce a hydrazide, which then undergoes cyclization with a thiophene derivative to form the thieno[3,4-d]pyridazine structure.
This multi-step synthesis highlights the compound's complexity and the need for precise reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed:
- Bacterial Inhibition : It showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their catalytic activity.
- Signal Transduction Modulation : It interacts with proteins involved in cellular signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Study on Anticancer Activity
A study conducted by researchers at a prominent university evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with an associated increase in ROS levels and activation of caspase pathways.
Antimicrobial Efficacy Research
Another study focused on the antimicrobial properties of this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-3-29-21(27)17-14-11-31-19(22-18(25)15-5-4-10-30-15)16(14)20(26)24(23-17)12-6-8-13(28-2)9-7-12/h4-11H,3H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZWFVILHKKKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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